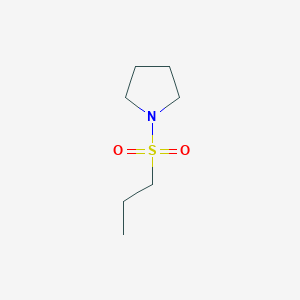
1-Propylsulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylsulfonylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a propylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry and organic synthesis. The addition of a propylsulfonyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition reaction of a nitrone with an olefin, followed by sulfonylation. The reaction typically requires a catalyst and specific temperature conditions to ensure regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propylsulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonyl hydrides.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-Propylsulfonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Propylsulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl group.
1-Methylsulfonylpyrrolidine: Similar structure but with a methyl group instead of a propyl group.
1-Butylsulfonylpyrrolidine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-Propylsulfonylpyrrolidine stands out due to its specific propylsulfonyl substitution, which imparts unique chemical and biological properties. This substitution can enhance its solubility, stability, and reactivity compared to its analogs .
Properties
CAS No. |
57547-92-9 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-propylsulfonylpyrrolidine |
InChI |
InChI=1S/C7H15NO2S/c1-2-7-11(9,10)8-5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
OFHXXQISSLUHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
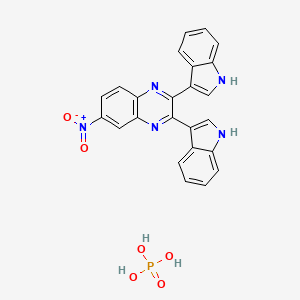
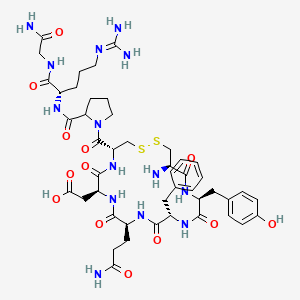
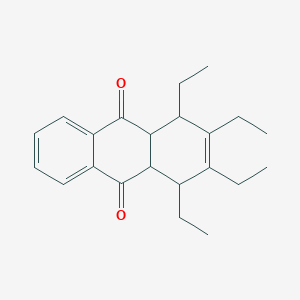
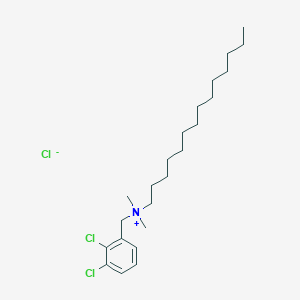
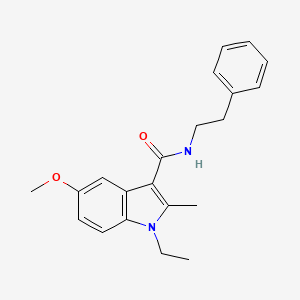
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
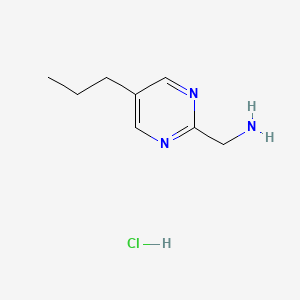
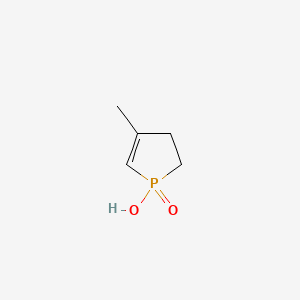
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
